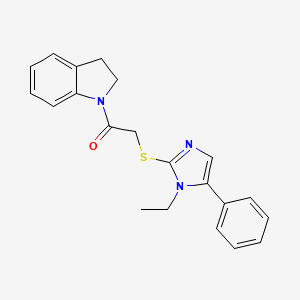

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-2-23-19(16-8-4-3-5-9-16)14-22-21(23)26-15-20(25)24-13-12-17-10-6-7-11-18(17)24/h3-11,14H,2,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHLTYRTPXRPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic compound featuring a unique structure that includes an imidazole ring and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 315.4 g/mol. The structural components contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1207025-19-1 |

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The imidazole ring can bind to metal ions in the active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with various receptors, modulating their functions and influencing biological responses.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

A notable case study involved the evaluation of related imidazole compounds in cancer models. These compounds were found to significantly reduce tumor growth in vivo, highlighting the potential of imidazole-based compounds in cancer therapy.

Comparative Analysis

Comparative studies with similar compounds reveal that the unique substitution pattern of this compound enhances its binding affinity to biological targets compared to other imidazole derivatives.

| Compound Name | Biological Activity |

|---|---|

| 2-(3-bromophenyl)-1H-imidazole | Moderate anticancer effects |

| 2-(4-methylphenyl)-1H-imidazole | Antimicrobial activity |

| 2 -((1-Ethyl -5 -phenyl -1H -imidazol -2 -yl )thio ) -1 -(indolin -1 -yl )ethanone | Potentially high activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 3-nitrophenyl and 3-chlorophenyl groups in CAS 1234812-16-8 introduce strong electron-withdrawing effects, which may enhance interactions with positively charged enzymatic pockets (e.g., kinases or DNA topoisomerases) .

Biological Activity :

- Compounds with indolin-1-yl moieties (e.g., and ) are frequently associated with kinase inhibition due to their ability to mimic ATP-binding motifs .

- The tetrazole-containing analog () demonstrates confirmed antiproliferative activity, suggesting that the imidazole-thioether scaffold in the target compound could be optimized for similar applications .

Synthetic Challenges :

- The thioether linkage in these compounds is susceptible to oxidative degradation, necessitating stabilization strategies such as steric hindrance or formulation in reducing environments .

Data Limitations:

- Physical properties (melting point, solubility) for the target compound are unavailable in the provided evidence.

- Direct biological data (IC50, binding affinity) are absent; activities are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.